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Compound of Interest

Compound Name: Nithiamide

Cat. No.: B1678952 Get Quote

Nithiamide, a 5-nitrothiazole derivative, has long been recognized for its antiprotozoal

properties, particularly against Trichomonas vaginalis. This guide provides a detailed

comparison of Nithiamide (2-acetylamino-5-nitrothiazole) and its structural analogs, focusing

on the relationship between their chemical structures and biological activities. The information

presented herein is intended for researchers, scientists, and professionals in the field of drug

development.

Structure-Activity Relationship: Insights from
Experimental Data
A systematic analysis of Nithiamide and its analogs reveals critical insights into their structure-

activity relationship (SAR). Modifications to the acyl group at the 2-amino position of the 5-

nitrothiazole scaffold have been shown to significantly influence antiprotozoal potency. A key

study by Nava-Vázquez and colleagues in 2014 provides quantitative data on a series of 2-

acylamino-5-nitro-1,3-thiazole derivatives, allowing for a direct comparison of their efficacy

against Giardia intestinalis and Trichomonas vaginalis.

The following table summarizes the in vitro activity (IC50 values) of Nithiamide and its

structural analogs. Nithiamide is represented as compound 9.
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Compound R Group
IC50 vs. G.
intestinalis (µM)

IC50 vs. T.
vaginalis (µM)

1 -NH(CH₃) >50 >50

2 -NH(CH₂CH₃) 2.13 0.43

3 -NH(n-propyl) 0.98 0.17

4 -NH(n-butyl) 1.15 0.22

5 -NH(phenyl) 0.51 0.11

6 -NH(benzyl) 1.48 0.24

7 -NH(cyclohexyl) 1.43 0.22

8 -(CH₂)₂CH₃ 0.12 0.02

9 (Nithiamide) -CH₃ 0.06 0.01

10 -(CH₂)₃CH₃ 0.04 0.01

11 -CH(CH₃)₂ 0.11 0.02

12 -phenyl 0.03 0.01

13 -OCH₃ 0.01 0.02

14 -COOC₂H₅ 0.02 0.005

Metronidazole (Reference Drug) 5.36 0.145

Nitazoxanide (Reference Drug) 1.21 0.0325

From this data, several key SAR observations can be made:

Alkyl Chain Length: Among the simple alkyl amide analogs (compounds 8-11), Nithiamide
(compound 9, with an acetyl group) and its longer-chain analog, the valeroylamide derivative

(compound 10), exhibit potent activity.

Urea Derivatives: The urea-based analogs (compounds 1-7) generally show lower activity

compared to the amide derivatives.
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Carbamate and Oxamate Analogs: The methylcarbamate (compound 13) and ethyloxamate

(compound 14) derivatives demonstrate exceptional potency. Notably, compound 13 was

found to be 536 times more active than metronidazole against G. intestinalis[1]. Compound

14 was 29 times more active than metronidazole against T. vaginalis[1].

Aromatic Substitution: The benzamide derivative (compound 12) also displays high potency,

comparable to Nithiamide.

Mechanism of Action: The Role of the Nitro Group
The biological activity of Nithiamide and its analogs is intrinsically linked to the presence of the

5-nitro group. Similar to other nitroheterocyclic drugs, their mechanism of action involves

reductive activation within the target protozoan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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